molecular formula C17H15Br2N3O5 B13382045 2-(2-bromo-4,6-dimethylphenoxy)-N'-{3-bromo-2-hydroxy-5-nitrobenzylidene}acetohydrazide

2-(2-bromo-4,6-dimethylphenoxy)-N'-{3-bromo-2-hydroxy-5-nitrobenzylidene}acetohydrazide

Cat. No.: B13382045
M. Wt: 501.1 g/mol
InChI Key: KBFWQNKNZRWAFR-IFRROFPPSA-N
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Description

2-(2-bromo-4,6-dimethylphenoxy)-N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}acetohydrazide is a complex organic compound characterized by the presence of multiple functional groups, including bromine, nitro, hydroxyl, and hydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4,6-dimethylphenoxy)-N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}acetohydrazide typically involves a multi-step process. The initial step often includes the bromination of 4,6-dimethylphenol to obtain 2-bromo-4,6-dimethylphenol. This intermediate is then reacted with ethyl bromoacetate to form 2-(2-bromo-4,6-dimethylphenoxy)acetic acid. The subsequent steps involve the formation of the hydrazide derivative and the final condensation with 3-bromo-2-hydroxy-5-nitrobenzaldehyde under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4,6-dimethylphenoxy)-N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium iodide (NaI) in acetone or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-(2-bromo-4,6-dimethylphenoxy)-N’-{3-bromo-2-oxo-5-nitrobenzylidene}acetohydrazide.

    Reduction: Formation of 2-(2-bromo-4,6-dimethylphenoxy)-N’-{3-bromo-2-amino-5-nitrobenzylidene}acetohydrazide.

    Substitution: Formation of derivatives with different substituents replacing the bromine atoms.

Scientific Research Applications

2-(2-bromo-4,6-dimethylphenoxy)-N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its diverse functional groups and potential biological activities.

    Materials Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties

Mechanism of Action

The mechanism of action of 2-(2-bromo-4,6-dimethylphenoxy)-N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways:

Properties

Molecular Formula

C17H15Br2N3O5

Molecular Weight

501.1 g/mol

IUPAC Name

2-(2-bromo-4,6-dimethylphenoxy)-N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H15Br2N3O5/c1-9-3-10(2)17(14(19)4-9)27-8-15(23)21-20-7-11-5-12(22(25)26)6-13(18)16(11)24/h3-7,24H,8H2,1-2H3,(H,21,23)/b20-7+

InChI Key

KBFWQNKNZRWAFR-IFRROFPPSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)C

Origin of Product

United States

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